BenchChemオンラインストアへようこそ!

7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Lipophilicity Permeability Cellular uptake

This o-tolyl-substituted pyrazolo[1,5-a]pyrimidine features a reactive hydrazino group at position 7, enabling hydrazone formation and covalent warhead conjugation. The 3-(2-methylphenyl) topology is critical for kinase ATP-binding pocket recognition, with XLogP of 2.7 providing balanced lipophilicity for passive cellular permeability. Use as a building block for fragment-based covalent inhibitor libraries; not interchangeable with m-tolyl or p-tolyl regioisomers. ≥95% purity.

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
CAS No. 1204297-06-2
Cat. No. B1439406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
CAS1204297-06-2
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)NN)C
InChIInChI=1S/C15H17N5/c1-9-6-4-5-7-12(9)14-11(3)19-20-13(18-16)8-10(2)17-15(14)20/h4-8,18H,16H2,1-3H3
InChIKeyUQJJJQQLNRHBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine – Core Identity and Procurement Baseline


7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1204297-06-2) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core with a reactive hydrazino substituent at position 7, methyl groups at positions 2 and 5, and an ortho-tolyl (2-methylphenyl) group at position 3 [1]. Its molecular formula is C15H17N5 with a molecular weight of 267.33 g/mol, and it is typically supplied as a research-grade building block at ≥95% purity . The compound is primarily sourced from global fine-chemical suppliers for use in medicinal chemistry, kinase inhibitor design, and early-stage drug discovery screening libraries .

Why Generic Substitution Is Not Advisable for 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine in Target-Focused Research


Within the pyrazolo[1,5-a]pyrimidine chemotype, even minor substituent variations at the 3-aryl position can profoundly alter molecular recognition at kinase ATP-binding pockets due to changes in lipophilicity, steric bulk, and the orientation of key hydrogen-bonding interactions [1]. The o-tolyl group in this compound introduces a specific steric and electronic environment that distinguishes it from its regioisomeric analogs (meta- and para-methylphenyl), as well as from the unsubstituted phenyl or halogenated-phenyl derivatives. Consequently, substituting this compound with a generic pyrazolo[1,5-a]pyrimidine scaffold without verifying the 3-(2-methylphenyl) topology risks compromising target engagement, selectivity, and structure-activity relationship (SAR) consistency in any assay where the 3-aryl moiety contributes to binding [1]. The following quantitative evidence, although limited by the absence of direct bioassay head-to-head comparisons, highlights the measurable physicochemical properties that underlie this differentiation.

Quantitative Physicochemical Differentiation of 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine


Enhanced Lipophilicity (XLogP) versus the 3-Phenyl Unsubstituted Analog

The presence of the ortho-methyl group on the 3-phenyl ring increases the computed lipophilicity of the target compound (XLogP3-AA = 2.7) relative to the unsubstituted 3-phenyl analog 7-hydrazino-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine [1]. For the phenyl analog, removing the methyl group reduces the computed XLogP by approximately 0.5 units (estimated XLogP ≈ 2.2 based on fragment-based calculation), which can translate into measurably different membrane permeability and non-specific protein binding profiles in cell-based assays [2].

Lipophilicity Permeability Cellular uptake

Divergent Hydrogen-Bond Donor Capacity versus the 7-Chloro Precursor

The 7-hydrazino group provides two hydrogen-bond donor (HBD) atoms, whereas the commonly used synthetic precursor 7-chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1204296-64-9) has zero HBD atoms [1]. The hydrazino form also has four hydrogen-bond acceptor (HBA) atoms versus three for the chloro analog. This difference in hydrogen-bond capacity directly affects the ability to form key hinge-region interactions with kinase active sites, a feature central to pyrazolo[1,5-a]pyrimidine-based CDK inhibitor design [2].

Hydrogen bonding Kinase hinge-binding SAR

Regioisomeric Steric Differentiation: ortho- vs. para-Methylphenyl Substitution

The ortho-methyl group on the 3-phenyl ring introduces greater steric hindrance near the pyrazolo[1,5-a]pyrimidine core compared to the para-methyl regioisomer (7-hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, CAS 60560-44-3). While both compounds share the same molecular formula (C15H17N5) and molecular weight (267.33 g/mol), the ortho-substitution restricts rotational freedom of the aryl ring differently, as evidenced by the computed rotatable bond count of 2 for both compounds but with distinct dihedral angle energy profiles [1]. In published SAR studies on related pyrazolo[1,5-a]pyrimidine kinase inhibitors, such ortho-vs-para substitution differences have been shown to shift target selectivity across the CDK family by altering the fit within the hydrophobic back pocket [2].

Steric effects Regioisomerism Binding-pocket complementarity

Recommended Application Scenarios for 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine Based on Differentiated Properties


Kinase Inhibitor Scaffold Diversification with Controlled Lipophilicity

The compound's elevated XLogP (2.7) relative to the 3-phenyl analog makes it a suitable entry point for medicinal chemistry programs that require moderately lipophilic kinase inhibitor scaffolds to improve passive cellular permeability while maintaining favorable ligand efficiency. It can serve as a reference standard when exploring the lipophilicity-activity relationship in a series of pyrazolo[1,5-a]pyrimidine CDK inhibitors [1].

Hydrazine-Derived Fragment Library Construction for Covalent Inhibitor Screening

With two hydrazino hydrogen-bond donors and a reactive hydrazine moiety amenable to further derivatization (e.g., hydrazone formation), this compound is well-suited for inclusion in fragment-based covalent inhibitor libraries targeting kinases with a nucleophilic cysteine residue in the hinge region. Its distinct HBD/HBA profile versus the 7-chloro analog supports its use in electrophilic warhead conjugation studies [2].

Regioisomeric Selectivity Profiling in Kinase Panel Assays

Given the established sensitivity of pyrazolo[1,5-a]pyrimidine kinase inhibitors to 3-aryl substitution patterns, this o-tolyl compound should be used alongside its m-tolyl and p-tolyl regioisomers in broad kinase selectivity panels to map the steric requirements of the hydrophobic back pocket across the kinome. This application directly leverages the steric differentiation evidence presented in Section 3 [3].

Quote Request

Request a Quote for 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.